

ATTO 390 Azide Fluorophore: A Technical Guide to Photostability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

ATTO 390 azide is a fluorescent probe belonging to the coumarin dye family. It is recognized for its high fluorescence quantum yield and a notable Stokes shift, making it a valuable tool in various biological imaging and detection applications.[1][2][3][4] A key characteristic often highlighted by manufacturers is its "good photostability," a critical attribute for quantitative and long-term imaging experiments.[3][4][5] This technical guide provides an in-depth analysis of the photostability of **ATTO 390 azide**, compiling available quantitative data and presenting detailed experimental protocols for its characterization and application.

Core Photophysical and Chemical Properties

ATTO 390 is a moderately hydrophilic dye that can be efficiently excited in the 360 nm to 410 nm range, with common sources being mercury arc lamps (365 nm and 405 nm lines).[5] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.[4]

Property	Value	Reference
Excitation Maximum (λ_{abs})	390 nm	[1][6]
Emission Maximum (λ_{fl})	476 - 479 nm	[1][7]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	90%	[1][7]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][7]
Molecular Weight	~544 g/mol	[4]

Understanding Photostability of Coumarin Dyes

While manufacturers describe ATTO 390 as having "good photostability," quantitative data such as the photobleaching quantum yield (Φ_{b}) is not readily provided in technical datasheets.[3] [4][5] It is important to note that coumarin dyes, as a class, are generally considered to have lower photostability compared to other families of fluorophores like rhodamines.[8] The rate of photobleaching is influenced by several factors including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment (e.g., presence of oxygen, antifade reagents).[9]

Experimental Protocols

Given the absence of specific photobleaching quantum yield data for ATTO 390, this section provides detailed protocols for researchers to both conjugate the dye to a molecule of interest and subsequently measure its photostability under their specific experimental conditions.

Protocol 1: Labeling of an Alkyne-Modified Biomolecule with ATTO 390 Azide via Click Chemistry

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of **ATTO 390 azide** to an alkyne-containing biomolecule, such as a protein or nucleic acid.

Materials:

- **ATTO 390 azide**
- Alkyne-modified biomolecule
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO or other suitable organic solvent
- Reaction buffer (e.g., phosphate-buffered saline, PBS)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **ATTO 390 azide** (e.g., 10 mM in DMSO).
 - Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.
 - Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
 - Prepare a stock solution of THPTA (e.g., 200 mM in water).
 - Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- Catalyst Premix: Shortly before initiating the labeling reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 4-50 fold molar excess of the **ATTO 390 azide** solution.
 - Add the premixed CuSO₄/THPTA catalyst to the reaction mixture.

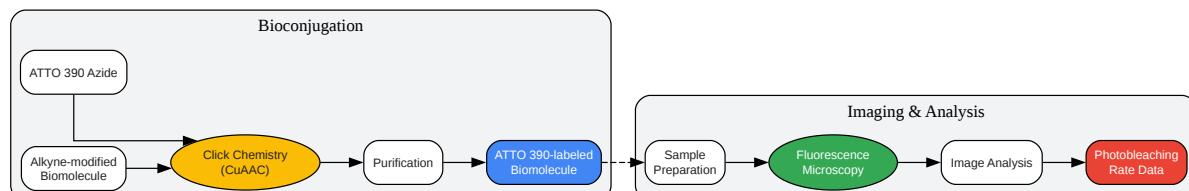
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific biomolecule.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification:
 - Remove unreacted **ATTO 390 azide** and other small molecules from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography or dialysis.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 390 nm (for ATTO 390).

Protocol 2: Measurement of Photobleaching Rate

This protocol describes a method to quantify the photobleaching of ATTO 390-labeled biomolecules using fluorescence microscopy.

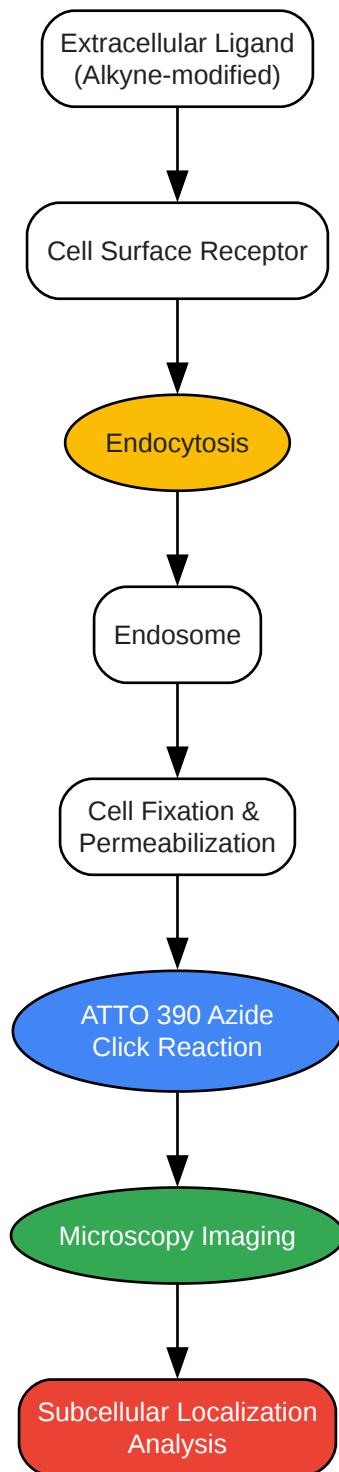
Materials:

- ATTO 390-labeled biomolecule
- Microscope slide and coverslip
- Mounting medium (with or without antifade reagents)
- Fluorescence microscope equipped with a suitable excitation source (e.g., 405 nm laser or mercury lamp with a DAPI/violet filter set) and a sensitive detector (e.g., sCMOS or EMCCD camera).
- Image analysis software (e.g., ImageJ/Fiji)


Procedure:

- Sample Preparation:
 - Immobilize the ATTO 390-labeled biomolecules on a microscope slide. The method of immobilization will depend on the nature of the biomolecule (e.g., adsorption to the glass surface, specific binding to a coated surface).
 - Add a drop of mounting medium and place a coverslip on top, avoiding air bubbles.
- Microscope Setup:
 - Turn on the fluorescence microscope and allow the light source to stabilize.
 - Select the appropriate filter cube for ATTO 390 (e.g., excitation ~390 nm, emission ~475 nm).
 - Set the excitation light intensity to a level that is representative of your planned imaging experiments.
 - Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
- Image Acquisition:
 - Locate a field of view with a suitable density of labeled biomolecules.
 - Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye and should be chosen to capture a significant decay in fluorescence intensity.
- Data Analysis:
 - Open the time-lapse image series in an image analysis software.
 - Select regions of interest (ROIs) corresponding to individual fluorescent spots or areas of labeled structures. Also, select a background ROI.
 - For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

- Subtract the background intensity from the intensity of each ROI at each time point.
- Normalize the background-corrected intensity of each ROI to its initial intensity (the intensity at time t=0).
- Plot the normalized fluorescence intensity as a function of time.
- Fit the decay curve to a single or double exponential function to determine the photobleaching rate constant(s).


Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for utilizing **ATTO 390 azide** and a conceptual representation of its application.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling and photostability analysis of **ATTO 390 azide**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for tracking a biomolecule using **ATTO 390 azide**.

In summary, while **ATTO 390 azide** is a versatile and bright fluorophore, a thorough understanding and characterization of its photostability are crucial for robust and quantitative

fluorescence microscopy. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this dye in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. med.upenn.edu [med.upenn.edu]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ATTO 390 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [ATTO 390 Azide Fluorophore: A Technical Guide to Photostability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12055858#photostability-of-atto-390-azide-fluorophore>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com